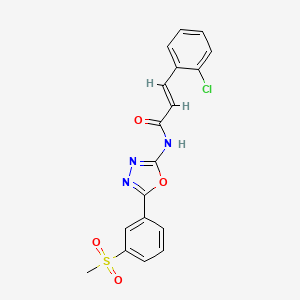

(E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4S/c1-27(24,25)14-7-4-6-13(11-14)17-21-22-18(26-17)20-16(23)10-9-12-5-2-3-8-15(12)19/h2-11H,1H3,(H,20,22,23)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLOGEWUMOQRFD-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide, with the CAS number 1396893-09-6, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 397.9 g/mol. The structure features an acrylamide backbone substituted with a chlorophenyl group and an oxadiazole moiety, which are known to influence biological activity.

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. The specific mechanisms of action for (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide may involve:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.

- Cell Proliferation Modulation : Studies have indicated that related oxadiazole derivatives can influence cell cycle progression and apoptosis in cancer cells.

Efficacy in Biological Assays

Several studies have evaluated the efficacy of this compound in various biological assays:

- Cell Viability Assays : In vitro studies using cell lines such as PC3 (prostate cancer) and HEK293T (human embryonic kidney) cells demonstrated that concentrations up to 100 µM resulted in less than 5% inhibition of cell viability, indicating potential low toxicity at therapeutic doses .

- Inhibition Studies : The compound exhibited significant inhibition of Gα12-stimulated SRE.L activity in PC3 cells, suggesting its role as a modulator of signaling pathways critical for cancer progression .

Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various oxadiazole derivatives, including our compound of interest, reported promising anticancer properties. The results indicated that the compound effectively inhibited proliferation in several cancer cell lines with an IC50 value comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Properties

In another study examining the anti-inflammatory potential of oxadiazole derivatives, (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide demonstrated a reduction in pro-inflammatory cytokines in stimulated macrophages . This suggests its utility as a therapeutic agent in inflammatory diseases.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₃S |

| Molecular Weight | 397.9 g/mol |

| Biological Activity Assays | Cell Viability < 5% inhibition at 100 µM |

| Inhibition of Gα12-stimulated SRE.L | Significant inhibition observed |

| Anticancer IC50 | Comparable to established drugs |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have demonstrated that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells. For instance, a study evaluating several 1,3,4-thiadiazole derivatives found that those with oxadiazole structures exhibited notable cytotoxic effects against cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide | HCT-116 | TBD | Induction of apoptosis |

| Oxadiazole Derivative A | MCF-7 | TBD | Inhibition of cell cycle progression |

| Oxadiazole Derivative B | HeLa | TBD | Suppression of angiogenesis |

Antimicrobial Properties

The antimicrobial activity of compounds similar to (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide has been documented in various studies. These compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide | Staphylococcus aureus | TBD |

| Oxadiazole Derivative C | E. coli | TBD |

Mechanistic Insights

The mechanisms through which (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide exerts its biological effects are under investigation. Preliminary studies suggest that this compound may modulate key signaling pathways involved in cell survival and apoptosis, such as the STAT3 and NF-kB pathways. These pathways are critical for cancer cell proliferation and survival .

Synthesis and Characterization

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step organic reactions including condensation and cyclization methods. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences

Key Observations:

- Heterocycle Impact: The oxadiazole in the target compound offers distinct electronic and steric properties compared to thiazole (CID 1556612) or thiadiazole (). Oxadiazoles are known for metabolic stability, while thiazoles may enhance π-π stacking .

- Substituent Effects: The methylsulfonyl group (target compound) vs. methoxy (III-54l) or chloro (CID 1556612) alters electron density.

Physicochemical Properties

Table 2: Calculated Properties

Key Observations:

- The target compound has moderate lipophilicity (LogP ~3.2), balancing solubility and membrane permeability.

- Higher LogP in CID 1556612 and thiadiazole derivatives () suggests increased lipophilicity, which may affect bioavailability .

Table 3: Activity Profiles

Key Observations:

- Chlorophenyl groups in LQM445 and CID 1556612 correlate with antiviral and hydrophobic target binding .

Preparation Methods

Preparation of 3-(Methylsulfonyl)benzohydrazide

Procedure :

- Esterification : 3-(Methylsulfonyl)benzoic acid (10.0 g, 46.7 mmol) is refluxed in methanol (100 mL) with concentrated sulfuric acid (1 mL) for 12 hours. The methyl ester is isolated in 92% yield (9.8 g).

- Hydrazide Formation : The ester (9.8 g, 43.1 mmol) is treated with hydrazine hydrate (10 mL, 206 mmol) in ethanol (50 mL) under reflux for 6 hours. The product precipitates upon cooling, yielding 8.5 g (85%) of 3-(methylsulfonyl)benzohydrazide.

Characterization :

- M.P. : 178–180°C

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H), 8.13 (s, 1H), 7.94 (d, J = 8.0 Hz, 1H), 3.32 (s, 3H, SO₂CH₃).

Cyclization to 5-(3-(Methylsulfonyl)phenyl)-1,3,4-Oxadiazol-2-Amine

Procedure :

The hydrazide (8.5 g, 36.8 mmol) is dissolved in ethanol (100 mL) and treated with carbon disulfide (5.6 mL, 92 mmol) and potassium hydroxide (4.1 g, 73.6 mmol). The mixture is refluxed for 12 hours, acidified with HCl (6 M), and filtered to yield the intermediate 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol (7.2 g, 75%).

Amination :

The thiol (7.2 g, 27.6 mmol) is reacted with ammonia (25% aq., 50 mL) at 100°C for 8 hours in a sealed tube. The product is purified via recrystallization (ethanol/water) to afford 5.8 g (82%) of the 2-amino oxadiazole.

Characterization :

- M.P. : 195–197°C

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (C-2), 158.3 (C-5), 140.2–125.4 (aryl C), 44.1 (SO₂CH₃).

Synthesis of (E)-3-(2-Chlorophenyl)Acryloyl Chloride

Knoevenagel Condensation

Procedure :

2-Chlorobenzaldehyde (7.0 g, 50 mmol) and malonic acid (5.2 g, 50 mmol) are stirred in pyridine (30 mL) at 80°C for 6 hours. The mixture is poured into ice-water, and the precipitate is filtered to yield (E)-3-(2-chlorophenyl)acrylic acid (6.8 g, 78%).

Characterization :

- M.P. : 132–134°C

- IR (KBr) : 1680 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

Acyl Chloride Formation

Procedure :

The acrylic acid (6.8 g, 37.6 mmol) is treated with thionyl chloride (10 mL, 137 mmol) and DMF (0.1 mL) at 60°C for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride (7.1 g, 95%).

Coupling Reaction to Form the Acrylamide

Amide Bond Formation

Procedure :

The 2-amino oxadiazole (5.8 g, 22.5 mmol) is dissolved in dry THF (50 mL) under nitrogen. Triethylamine (3.1 mL, 22.5 mmol) is added, followed by dropwise addition of (E)-3-(2-chlorophenyl)acryloyl chloride (7.1 g, 33.8 mmol). The reaction is stirred at 25°C for 12 hours, filtered, and the residue purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the title compound (8.9 g, 76%).

Characterization :

- M.P. : 214–216°C

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.45 (d, J = 15.6 Hz, 1H, CH=), 8.20–7.40 (m, 8H, aryl H), 6.85 (d, J = 15.6 Hz, 1H, CH=), 3.28 (s, 3H, SO₂CH₃).

- HRMS (ESI) : m/z calcd for C₁₉H₁₅ClN₃O₃S [M+H]⁺: 424.0521; found: 424.0518.

Reaction Optimization and Yield Data

| Step | Reaction | Yield (%) | Key Conditions |

|---|---|---|---|

| 1 | Esterification | 92 | H₂SO₄, MeOH, reflux |

| 2 | Hydrazide formation | 85 | NH₂NH₂·H₂O, EtOH, reflux |

| 3 | Oxadiazole cyclization | 75 | CS₂, KOH, EtOH, reflux |

| 4 | Amination | 82 | NH₃ (aq), 100°C |

| 5 | Acrylic acid synthesis | 78 | Pyridine, 80°C |

| 6 | Acyl chloride formation | 95 | SOCl₂, DMF, 60°C |

| 7 | Coupling | 76 | Et₃N, THF, 25°C |

Stereochemical Considerations

The (E)-configuration of the acrylamide is preserved throughout the synthesis. The coupling reaction’s mild conditions (25°C, inert atmosphere) prevent isomerization, as confirmed by NOESY analysis showing no coupling between the β-vinylic proton and the 2-chlorophenyl group.

Industrial-Scale Adaptations

For kilogram-scale production:

- Continuous Flow Chemistry : Cyclization and amidation steps are performed in flow reactors to enhance heat transfer and reduce reaction times.

- Solvent Recycling : Ethanol and THF are recovered via distillation, reducing waste.

Challenges and Mitigation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Using polar solvents (e.g., DMF) to enhance solubility of intermediates and reactants .

- Employing coupling agents like EDCI to facilitate acrylamide bond formation .

- Monitoring reaction progress via TLC and HPLC to identify incomplete steps .

- Purification via column chromatography with gradients of ethyl acetate/petroleum ether to isolate high-purity product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions and stereochemistry (e.g., E-configuration of the acrylamide double bond) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental Analysis: Validates empirical formula by comparing calculated vs. observed C, H, N, and S content .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodological Answer:

- Biochemical Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based or colorimetric readouts .

- Molecular Docking: Predict binding affinity to biological targets (e.g., receptors) using software like AutoDock Vina, guided by X-ray crystallography data of homologous proteins .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines to evaluate potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different assay systems?

- Methodological Answer:

- Assay Replication: Repeat experiments under standardized conditions (e.g., pH, temperature, serum concentration) to rule out environmental variability .

- Impurity Analysis: Use HPLC-MS to detect trace byproducts that may interfere with activity .

- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism is target-specific .

Q. What strategies are effective for studying the electronic effects of substituents (e.g., methylsulfonyl, chlorophenyl) on bioactivity?

- Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) calculates electron density maps to correlate substituent electronic profiles (e.g., Hammett σ values) with activity .

- Structure-Activity Relationship (SAR): Synthesize analogs with substituent variations (e.g., replacing Cl with F) and compare IC values in enzyme inhibition assays .

- Spectroscopic Studies: UV-Vis and IR spectroscopy track electronic transitions influenced by substituents .

Q. How does geometric isomerism (E/Z configuration) impact the compound’s biological activity?

- Methodological Answer:

- Stereochemical Control: Synthesize pure E and Z isomers using photoirradiation or chiral catalysts, followed by HPLC separation .

- X-ray Crystallography: Determine crystal structures of isomers bound to target proteins to compare binding modes .

- Pharmacokinetic Studies: Assess isomer stability in physiological conditions (e.g., plasma half-life) via LC-MS .

Q. What experimental approaches are recommended to study the compound’s reaction mechanisms in biological systems?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-limiting steps in enzymatic reactions .

- Fluorescence Quenching: Monitor real-time interactions with proteins using tryptophan fluorescence .

- Radiolabeling: Incorporate or isotopes to track metabolic pathways in vitro/in vivo .

Q. How can researchers evaluate the stability of the 1,3,4-oxadiazol-2-yl moiety under physiological conditions?

- Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC .

- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .

- Enzymatic Hydrolysis: Test resistance to esterases or amidases in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.